An In-depth Technical Guide to Ethyl Thiazole-4-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl Thiazole-4-carboxylate: Properties, Synthesis, and Applications
Ethyl thiazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a thiazole ring with an ethyl ester functional group, make it a versatile intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
At its core, ethyl thiazole-4-carboxylate features a five-membered aromatic ring containing both sulfur and nitrogen atoms—the thiazole ring. This ring is substituted at the 4-position with an ethoxycarbonyl group.
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IUPAC Name : Ethyl 1,3-thiazole-4-carboxylate
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Synonyms : Thiazole-4-carboxylic acid ethyl ester, 4-Ethoxycarbonylthiazole[1]
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Molecular Formula : C₆H₇NO₂S[3]
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Molecular Weight : 157.19 g/mol [3]
Caption: Chemical structure of Ethyl thiazole-4-carboxylate.
Physicochemical Properties
The physical and chemical characteristics of ethyl thiazole-4-carboxylate are fundamental to its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Pale-Yellow Crystalline Solid | [1] |
| Melting Point | 51-55 °C | |
| Boiling Point | 130 °C at 12 mmHg | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate | [1] |
| pKa | 0.38 ± 0.10 (Predicted) | [1] |
| Flash Point | >110 °C | [1] |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Expected signals include those for the ethyl group (a quartet and a triplet), and distinct singlets for the protons on the thiazole ring. |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon of the ester, carbons of the thiazole ring, and the ethyl group carbons are anticipated. |
| IR Spectroscopy | Key absorptions would include C=O stretching for the ester, C=N and C=C stretching from the thiazole ring, and C-H stretching. For related compounds, a strong ester carbonyl (C=O) stretch is observed around 1755 cm⁻¹.[5] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 157, corresponding to its molecular weight. |
Chemical Reactivity and Synthesis
The reactivity of ethyl thiazole-4-carboxylate is governed by the electrophilic nature of the ester carbonyl group and the aromatic thiazole ring, which can undergo various substitution reactions.
Synthesis Protocol: Esterification of Thiazole-4-carboxylic acid
A straightforward and common method for the preparation of ethyl thiazole-4-carboxylate is the Fischer esterification of thiazole-4-carboxylic acid with ethanol in the presence of an acid catalyst.[1]
Step-by-Step Methodology:
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Reaction Setup : To a solution of thiazole-4-carboxylic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Reflux : Heat the reaction mixture to reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).[7]
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Workup : After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extraction : Extract the product into an organic solvent such as ethyl acetate.
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Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Caption: Workflow for the synthesis of Ethyl thiazole-4-carboxylate.
Applications in Drug Discovery and Development
The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8] Ethyl thiazole-4-carboxylate, as a versatile intermediate, plays a significant role in the synthesis of novel therapeutic agents.
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Anticancer Agents : Thiazole derivatives have been investigated for their potential as anticancer agents.[8] The ethyl carboxylate group can be readily converted to other functional groups, allowing for the exploration of structure-activity relationships.
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Antimicrobial and Antifungal Agents : The thiazole ring is a key component of many compounds with antimicrobial and antifungal properties.[9]
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Anti-inflammatory and Antihypertensive Drugs : The 2-aminothiazole moiety, which can be synthesized from related precursors, is found in molecules developed for treating inflammation and hypertension.[10]
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Key Intermediate : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil.[10] Similarly, ethyl thiazole-4-carboxylate serves as a foundational molecule for creating diverse compound libraries for high-throughput screening.
The importance of substituted thiazoles, such as ethyl 2-aminothiazole-4-carboxylate, is highlighted by their role as foundational components in the development of targeted therapies, including inhibitors for anaplastic lymphoma kinase, which are crucial in treating various cancers.[11]
Safety and Handling
Proper handling of ethyl thiazole-4-carboxylate is essential to ensure laboratory safety.
| Hazard Category | GHS Classification and Precautions |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[12] |
| Skin Irritation | Causes skin irritation.[12] Wear protective gloves and clothing.[13][14] In case of skin contact, wash off immediately with plenty of soap and water.[13][14][15] |
| Eye Irritation | Causes serious eye irritation.[12] Wear tightly fitting safety goggles.[13] If in eyes, rinse cautiously with water for several minutes.[14][15] |
| Respiratory Irritation | May cause respiratory irritation.[12] Avoid breathing dust, fumes, or vapors.[13] Use only in a well-ventilated area.[14] |
| Personal Protective Equipment (PPE) | Recommended PPE includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13] If exposure limits are exceeded, a full-face respirator may be necessary.[13] |
| Storage | Store in a cool, dry, and well-ventilated place.[1][14] Keep container tightly closed.[14] |
Conclusion
Ethyl thiazole-4-carboxylate is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of pharmacologically important molecules. A thorough understanding of its physical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of novel therapeutics.
References
- 1. ETHYL THIAZOLE-4-CARBOXYLATE CAS#: 14527-43-6 [amp.chemicalbook.com]
- 2. ETHYL THIAZOLE-4-CARBOXYLATE | 14527-43-6 [chemicalbook.com]
- 3. ETHYL THIAZOLE-4-CARBOXYLATE | CAS: 14527-43-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. nbinno.com [nbinno.com]
- 12. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.fr [fishersci.fr]
